Psiguadial D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

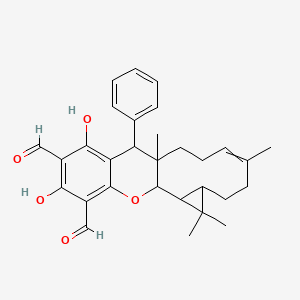

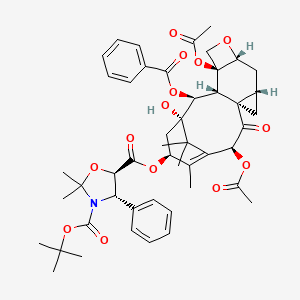

Psiguadial D is a terpenoid that can be isolated from Psidium guajava . It has been associated with a strong inhibitory effect on the growth of HepG2 cells .

Synthesis Analysis

The synthesis of this compound involves a seven-step process that starts with bicyclogermacrene, a common sesquiterpene found in several essential oils . This compound serves as the key platform intermediate for a biomimetic access to several aromadendrene sesquiterpenoids and the meroterpenoids psiguadial A, C, and D .Molecular Structure Analysis

This compound is a terpenoid with a molecular weight of 474.59 . It is structurally related to the macrocarpals that were isolated from eucalyptus globulus .Physical and Chemical Properties Analysis

This compound is a terpenoid with a molecular weight of 474.59 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Anticancer Activity : Psiguadial A and B, along with other compounds extracted from guava leaves, have shown potent inhibitory effects on the growth of human hepatoma cells (Shao et al., 2010). Additionally, guava extracts and an enriched mixture containing meroterpenes like guajadial, psidial A, psiguadial A and B have demonstrated significant anticancer activity against various human cancer lines. These compounds may act as Selective Estrogen Receptors Modulators (SERMs), suggesting potential for anticancer therapy (Rizzo et al., 2014).

Neuroprotective Agents : Studies on psiguadial B and its halogenated analogues have revealed their antioxidative and anti-inflammatory activities, making them potential neuroprotective agents for treating neurodegenerative diseases, acute brain injuries, and immunological disorders. They have been shown to decrease cell death and accumulation of reactive oxygen species (ROS) in mouse cortical neuron cultures (Kadayat et al., 2021).

Chemical Synthesis : The enantioselective total synthesis of (+)-Psiguadial B, a compound with antiproliferative activity against human hepatoma cancer cells, has been a subject of research. This involves complex chemical processes to create its unique molecular structure, which includes trans-cyclobutane motifs and multiple stereocenters (Chapman et al., 2016).

Potential in Treating Diabetes : Research has suggested that compounds like psidials A, psiguadial A, and guajadial from guava leaves have α-glucosidase inhibitory activities, indicating potential therapeutic applications in treating diabetes (Ou Yangwe, 2014).

Antitumor Properties : Meroterpenoids from guava, including psiguadial B, have been identified as inhibitors of human hepatoma cell growth. These compounds also act as topoisomerase I (Top1) catalytic inhibitors, suggesting their role in the development of antitumor agents (Xu-Jie Qin et al., 2017).

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Psiguadial D interacts with various biomolecules in biochemical reactions. It acts as an inhibitor of human hepatoma cells (HepG2) and protein tyrosine phosphatase 1B (PTP1B) . The nature of these interactions involves the regulation of the immune system, suppression of signal transfer and tumor cell adhesion, and an impediment to tumor angiogenesis and cell proliferation .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the growth of HepG2 cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, showing significant cytotoxicity toward HepG2 and HepG2/ADM cells .

Propiedades

IUPAC Name |

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-17-9-8-14-30(4)23(18-10-6-5-7-11-18)22-26(34)19(15-31)25(33)20(16-32)27(22)35-28(30)24-21(13-12-17)29(24,2)3/h5-7,9-11,15-16,21,23-24,28,33-34H,8,12-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEIRDXSUKFMMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(C3C(C3(C)C)CC1)OC4=C(C(=C(C(=C4C2C5=CC=CC=C5)O)C=O)O)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the cytotoxic potential of Psiguadial D?

A1: The study demonstrated that this compound exhibits cytotoxic activity against the MCF7 breast cancer cell line. The IC50 value, which represents the concentration of a substance required to inhibit cell viability by 50%, was determined to be 22.1 μg/mL []. This finding suggests that this compound may have potential as an anticancer agent, but further research is needed to understand its mechanism of action and evaluate its efficacy and safety in preclinical and clinical settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)

![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)

![(2S,4S)-4-[[(3-Methoxyphenyl)methyl]amino]-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester](/img/structure/B588006.png)

![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)

![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)